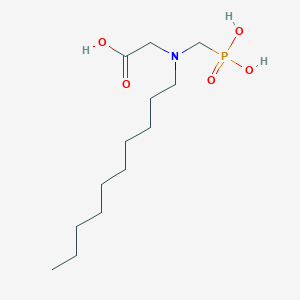
N-Decyl-N-(phosphonomethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyl(phosphonomethyl)amino)acetic acid is a chemical compound with the molecular formula C13H28NO5P and a molecular weight of 309.34 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyl(phosphonomethyl)amino)acetic acid typically involves the reaction of decylamine with phosphonomethyl acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(Decyl(phosphonomethyl)amino)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphonates, and substituted amino acids. These products have significant applications in different fields .
Scientific Research Applications
2-(Decyl(phosphonomethyl)amino)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Decyl(phosphonomethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects . The compound’s phosphonomethyl group plays a crucial role in its activity by binding to target proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Glyphosate: A widely known herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)glycine: Another compound with similar structural features and applications.
Uniqueness
2-(Decyl(phosphonomethyl)amino)acetic acid is unique due to its decyl group, which imparts specific properties and enhances its activity in various applications. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes .
Properties
CAS No. |
92836-90-3 |
|---|---|
Molecular Formula |
C13H28NO5P |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChI Key |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


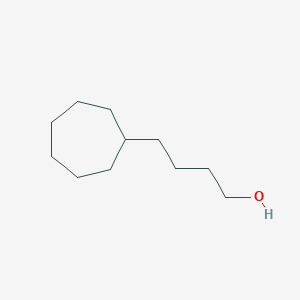
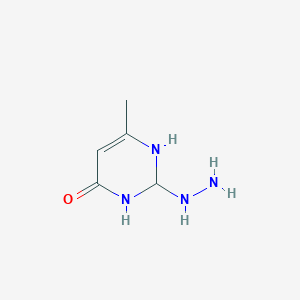
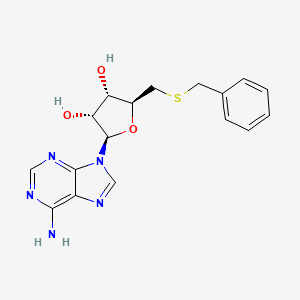
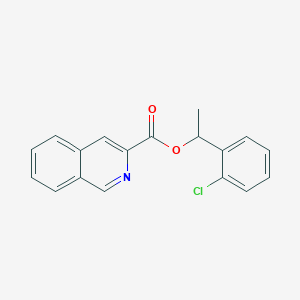
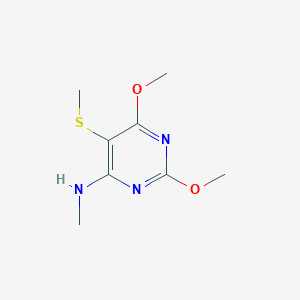
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
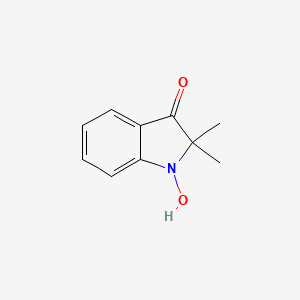
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
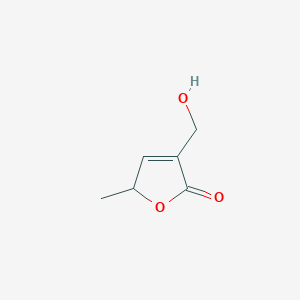
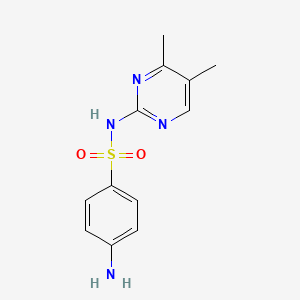
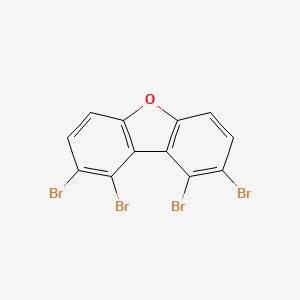
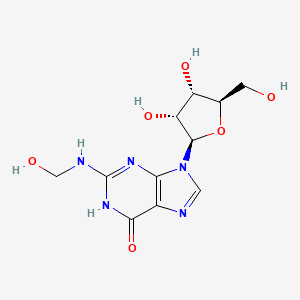
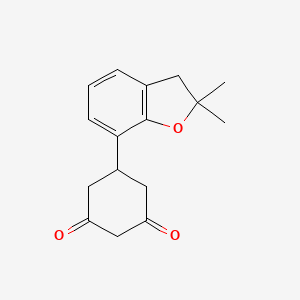
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
